RXR antagonist 1

Nuclear Receptor Biology RXR Antagonism Metabolic Disease Research

Generic RXR antagonists often fail due to variable potency and binding kinetics (Ki/Kd ratio 1.39 for this compound). RXR antagonist 1 (compound 6a, CAS 3010910-40-1) offers: - Defined pA2 = 8.06 in RXR homodimer reporter assays - Published functional selectivity for dissecting RXR vs. RAR signaling - Benchmark reference for SAR studies vs. analog 6b Ideal for diabetes research and nuclear receptor pharmacology.

Molecular Formula C28H33F3N2O3
Molecular Weight 502.6 g/mol
Cat. No. B10861246
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameRXR antagonist 1
Molecular FormulaC28H33F3N2O3
Molecular Weight502.6 g/mol
Structural Identifiers
SMILESCCCCCOC1=C(C=C2C(=C1)C(CCC2(C)C)(C)C)N3C4=C(C=C(C=C4)C(=O)O)N=C3C(F)(F)F
InChIInChI=1S/C28H33F3N2O3/c1-6-7-8-13-36-23-16-19-18(26(2,3)11-12-27(19,4)5)15-22(23)33-21-10-9-17(24(34)35)14-20(21)32-25(33)28(29,30)31/h9-10,14-16H,6-8,11-13H2,1-5H3,(H,34,35)
InChIKeyPFGPMEOWAJKLPV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





RXR Antagonist 1: Potent RXR Modulator for Diabetes


RXR antagonist 1 (CAS: 3010910-40-1), also known as compound 6a, is a retinoid X receptor (RXR) modulator with a molecular weight of 502.57 g/mol and formula C28H33F3N2O3 [1]. It functions as a potent antagonist of RXR, exhibiting a pA2 of 8.06 in a reporter gene assay using a RXR homodimer system [1], . This compound is a key research tool for studying type 2 diabetes and RXR-mediated signaling pathways.

RXR Antagonist 1 vs. Other RXR Antagonists


Direct substitution of RXR antagonist 1 with other RXR antagonists is not recommended due to significant variability in key potency, binding kinetics, and functional selectivity profiles. Head-to-head studies show that even closely related analogs, such as compound 6b (RXR antagonist 2), exhibit distinct pA2 values (8.06 for 6a vs. 8.17 or 6.90 for 6b depending on the reporter construct) [1]. Furthermore, the ratio of inhibition constant to dissociation constant (Ki/Kd) differs between analogs, reflecting differences in molecular flexibility and binding kinetics that can alter functional outcomes in cellular and in vivo models [1]. Generic substitution without this quantitative data risks introducing variable potency and unpredictable functional effects in downstream assays.

RXR Antagonist 1: Head-to-Head Evidence


Superior Antagonist Potency in RXR Assay

In a direct head-to-head comparison using an RXR homodimer reporter gene assay (vs. compound 15), RXR antagonist 1 (compound 6a) exhibited a significantly higher pA2 value of 7.58 compared to 6.90 for RXR antagonist 2 (compound 6b) [1]. This indicates that 6a is a more potent antagonist in this specific assay system.

Nuclear Receptor Biology RXR Antagonism Metabolic Disease Research

Comparable Binding Affinity, Divergent Antagonism

Both RXR antagonist 1 (6a) and its direct analog RXR antagonist 2 (6b) bind to the ligand-binding pocket (LBP) of hRXRα-LBD with similar affinities. 6a shows a Ki of 0.384 μM and Kd of 0.277 μM [1], while 6b shows a Ki of 0.391 μM and Kd of 0.281 μM [2]. Despite these comparable binding constants, 6a and 6b exhibit distinct functional pA2 values (7.58 vs. 6.90, respectively, vs. compound 15) [3].

Nuclear Receptor Binding Ligand-Receptor Kinetics Drug Discovery

RXR-RAR Heterodimer Functional Selectivity

RXR antagonist 1 (compound 6a) demonstrates functional selectivity by not affecting the differentiation-inducing activity of the RAR agonist Am80 in HL-60 cells, while specifically inhibiting the synergistic activity of the RXR agonist PA024 in the presence of Am80 [1]. This profile is consistent with selective antagonism at the RXR site of RXR-RAR heterodimers [1]. In contrast, other RXR antagonists like UVI 3003 may exhibit different selectivity profiles, with reported IC50 values of 0.22-0.24 μM for RXRα inhibition [2].

RXR-RAR Heterodimer Selective Antagonism Nuclear Receptor Crosstalk

Intermediate Potency vs. HX 531 and RXR Antagonist 6

Cross-study comparison reveals that RXR antagonist 1 (pA2 = 8.06) [1] occupies an intermediate potency position between the highly potent HX 531 (IC50 = 18 nM) and the less potent RXR antagonist 6 (IC50 = 2.7 μM) . This places RXR antagonist 1 as a suitable tool for experiments where extremely high potency (and potential for increased off-target effects) is not required, but moderate-to-high potency is still necessary.

RXR Pharmacology Comparative Potency Tool Compound Selection

Cell Permeability Not Predictive of Activity

Studies on RXR antagonist 1 (compound 6a) have shown that its cell permeability does not correlate with its RXR-antagonistic activity [1]. This finding suggests that intracellular accumulation or passive diffusion across the cell membrane is not the primary determinant of its functional potency, and that other factors, such as binding kinetics or cofactor recruitment, play a more significant role.

Cell Permeability Intracellular Target Engagement Phenotypic Screening

Vendor Purity and Formulation Specifications

Reputable vendors such as InvivoChem and Ace Therapeutics offer RXR antagonist 1 with a purity of ≥98% , [1]. This high purity level is comparable to that offered for RXR antagonist 2 (≥98% from InvivoChem) and other RXR antagonists. Additionally, vendors provide solubility and storage information: RXR antagonist 1 is soluble in DMSO up to 100 mg/mL and should be stored at -20°C as a powder or -80°C in solution [2].

Compound Purity Formulation Procurement Specifications

RXR Antagonist 1 Application Scenarios


Investigating RXR Pathways in Type 2 Diabetes

RXR antagonist 1 is explicitly indicated for type 2 diabetes research [1]. The compound's potent RXR antagonism (pA2 = 8.06) [2] makes it a valuable tool for dissecting the role of RXR signaling in insulin resistance, glucose homeostasis, and adipocyte function. Its use is supported by the broader understanding that RXR antagonists can modulate PPARγ/RXR heterodimer activity, a key target in diabetes therapy [3].

RXR-RAR Heterodimer Function Studies

Based on its demonstrated functional selectivity [1], RXR antagonist 1 is ideal for experiments aimed at understanding the specific contribution of the RXR partner within RXR-RAR heterodimers. It allows researchers to selectively inhibit RXR-mediated synergism without interfering with direct RAR agonism [1]. This is particularly useful in studies of cellular differentiation, where RAR and RXR signaling converge.

Binding Kinetics and Molecular Flexibility Studies

The published data on RXR antagonist 1 provides a rich dataset for studying the relationship between molecular structure, binding kinetics, and functional activity. The compound's Ki/Kd ratio of 1.39 and the observed disconnect between cell permeability and antagonist activity [1] make it an excellent tool for investigating the biophysical determinants of nuclear receptor ligand efficacy.

Benchmarking Potency and Selectivity

RXR antagonist 1 serves as a valuable reference compound in the development of new RXR modulators. Its well-characterized potency (pA2 = 8.06) [2] and selectivity profile [1] provide a benchmark for evaluating the activity of novel RXR antagonists. The availability of a direct analog (RXR antagonist 2) [3] further enables structure-activity relationship (SAR) studies.

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